molecular formula C10H9NO4 B12913890 Ethyl 3-(furan-2-yl)-1,2-oxazole-5-carboxylate CAS No. 184868-50-6

Ethyl 3-(furan-2-yl)-1,2-oxazole-5-carboxylate

Cat. No.: B12913890
CAS No.: 184868-50-6
M. Wt: 207.18 g/mol
InChI Key: CQAYGQMIANEPTN-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-2-yl)-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a furan-2-yl group at position 3 and an ethyl ester moiety at position 5. The 1,2-oxazole (isoxazole) ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive molecules and its versatility in synthetic modifications .

Properties

CAS No.

184868-50-6

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

ethyl 3-(furan-2-yl)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C10H9NO4/c1-2-13-10(12)9-6-7(11-15-9)8-4-3-5-14-8/h3-6H,2H2,1H3

InChI Key

CQAYGQMIANEPTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Cyclization via Condensation of α-Amino Esters and α-Keto Compounds

A common approach to synthesize 1,2-oxazoles involves the condensation of α-amino esters with α-keto compounds, followed by cyclization. For example, ethyl 2-aminoacetate hydrochloride can be reacted with a furan-2-yl methyl ketone under basic conditions to form the oxazole ring system.

  • Reaction conditions: Use of potassium carbonate to neutralize hydrochloric acid from the amino ester salt, followed by reaction with the ketone at controlled temperature.
  • Yields: Moderate to good yields (~25-82%) depending on substrate purity and reaction optimization.
  • Purification: Typically involves filtration, washing with methanol and chloroform mixtures, and recrystallization to obtain pure product.

Isoxazole Formation via Cycloaddition and Oxidative Cyclization

Another method involves the synthesis of isoxazoles (a structural isomer of oxazoles) through cycloaddition reactions between nitrile oxides and alkynes or alkenes, followed by oxidative cyclization.

  • Reagents: Use of bases such as N-methylmorpholine or DBU, oxidizing agents like bromotrichloromethane (BrCCl3), and solvents such as 1,2-dichloroethane.
  • Conditions: Reaction temperatures range from 20°C to 60°C with agitation times from 12 to 36 hours.
  • Workup: Filtration and sequential washing with methanol and methanol/chloroform mixtures to isolate the product.

Detailed Preparation Method from Literature

Stepwise Synthesis Example

Step Reagents & Conditions Description Yield & Notes
1 Ethyl 2-aminoacetate hydrochloride + furan-2-yl methyl ketone, K2CO3, solvent (e.g., ethanol) Neutralization of amino ester salt and condensation with ketone ~25% yield initially; improved with base pretreatment
2 Cyclization under reflux or mild heating Formation of oxazole ring Yield improved to ~82% with optimized conditions
3 Purification by filtration, washing with MeOH and CHCl3 mixtures Removal of impurities and isolation of product Yellow solid, mp 35–37 °C

Bromination and Functional Group Manipulation

In some synthetic routes, bromination of oxazole esters is performed to introduce reactive sites for further functionalization.

  • Reagents: Lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) at low temperatures (-60 to -78 °C), followed by bromine addition.
  • Outcome: Formation of 4-bromooxazole-5-carboxylate derivatives, which can be further transformed.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Reaction
Temperature 20–60 °C Controls rate of cyclization and oxidation; higher temps favor faster reaction but risk side products
Reaction Time 12–36 hours Longer times improve conversion but may reduce selectivity
Solvent 1,2-dichloroethane, THF, ethanol Solvent polarity affects solubility and reaction kinetics
Base N-methylmorpholine, DBU, K2CO3 Neutralizes acids, promotes cyclization
Oxidizing Agent BrCCl3 Facilitates oxidative cyclization in isoxazole synthesis

Purification and Characterization

  • Purification: Filtration followed by washing with methanol and methanol/chloroform mixtures is standard to remove unreacted starting materials and byproducts.
  • Characterization: Melting point determination (35–37 °C), IR spectroscopy (notable peaks at 1739 cm⁻¹ for ester C=O), and NMR spectroscopy confirm structure.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Condensation of ethyl 2-aminoacetate with furan-2-yl methyl ketone Ethyl 2-aminoacetate hydrochloride, K2CO3, furan-2-yl methyl ketone Room temp to reflux, 12–36 h Up to 82% Requires base pretreatment for improved yield
Isoxazole synthesis via oxidative cyclization Base (DBU), BrCCl3, 1,2-dichloroethane 20–60 °C, 12–36 h Moderate Used for isoxazole analogs, similar heterocyclic frameworks
Bromination of oxazole esters LiHMDS, Br2, THF/DMF, -78 °C Low temp, 4 h ~30% isolated Intermediate for further functionalization

Research Findings and Practical Considerations

  • The condensation-cyclization route is the most direct and commonly used for preparing Ethyl 3-(furan-2-yl)-1,2-oxazole-5-carboxylate, with yields strongly dependent on the removal of hydrochloric acid from amino ester salts and reaction conditions.
  • Oxidative cyclization methods provide alternative pathways, especially for isoxazole derivatives, but require careful control of oxidants and bases to avoid side reactions.
  • Bromination steps enable further derivatization but often suffer from moderate yields and require low-temperature handling.
  • Purification protocols involving sequential solvent washes are critical to obtain analytically pure compounds suitable for research applications.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Ethyl 3-(furan-2-yl)-1,2-oxazole-5-carboxylate has been investigated for its potential therapeutic applications. Research indicates that derivatives of oxazole compounds exhibit biological activity against various diseases. For instance, studies have shown that oxazole derivatives can act as inhibitors of lysophosphatidic acid receptors, which are implicated in cancer progression and other pathological conditions .

Pharmacokinetics and Bioavailability
The compound's structure allows for modifications that can enhance pharmacokinetic properties. For example, the introduction of hydrophobic substituents has been shown to improve activity while maintaining good oral absorption profiles . A study highlighted the optimization of oxazole derivatives to increase their efficacy and reduce toxicity, suggesting that this compound could be a candidate for further development in drug formulation .

Case Study: Anticancer Activity
In a specific case study, this compound was tested for its anticancer properties. The compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The structure–activity relationship (SAR) analysis revealed that modifications to the furan ring could enhance its potency .

Agrochemicals

Pesticidal Properties
Research has indicated that compounds similar to this compound possess pesticidal properties. The furan moiety is known to contribute to the biological activity of agrochemicals. Studies have explored the synthesis of various derivatives aimed at improving efficacy against pests while minimizing environmental impact .

Development of New Formulations
The compound has been utilized in developing new formulations for agricultural use. By incorporating it into pesticide formulations, researchers have aimed to enhance the stability and effectiveness of active ingredients against target pests. This approach is critical in developing sustainable agricultural practices that require less frequent application of chemical agents .

Material Science

Polymer Chemistry
this compound can also be explored in polymer chemistry due to its ability to form stable linkages with other monomers. The incorporation of this compound into polymer matrices may enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of novel polymers incorporating oxazole derivatives is ongoing .

Summary Table of Applications

Application Area Description Key Findings
Medicinal ChemistryPotential therapeutic agent with anticancer propertiesSignificant cytotoxic effects on cancer cell lines
AgrochemicalsPesticidal properties aiding in sustainable agricultureEnhanced efficacy against pests
Material ScienceUse in polymer chemistry for improved material propertiesStability and strength enhancement in polymer matrices

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-2-yl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

(a) Ethyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate and Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate

These analogues replace the furan-2-yl group with fluorophenyl or methylphenyl substituents. Key differences include:

  • Bioactivity : Fluorinated aromatic systems often improve metabolic stability in drug candidates, while methyl groups may enhance hydrophobic interactions in target binding .

(b) Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate

This compound (CAS 1418287-34-9) features a dihydroisoxazole scaffold with a chlorobenzoyl-substituted aminomethyl side chain. The chlorobenzoyl group may confer antibacterial or antifungal activity due to halogen-mediated interactions .

Furan-Containing Analogues

(a) Ethyl 2-furoate

A simpler ester derivative of furan, lacking the oxazole ring. Its applications are primarily in flavoring agents and fragrances due to its volatile nature. The absence of the oxazole ring limits its utility in medicinal chemistry compared to the target compound .

(b) 5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 15774-55-7)

This compound replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and substitutes the ester with a carboxylic acid. The oxadiazole ring enhances thermal stability and hydrogen-bonding capacity, making it suitable for high-temperature applications or as a ligand in metallodrugs. The carboxylic acid group increases polarity, favoring aqueous solubility .

Functional Group Variations

(a) Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1087784-68-6)

A triazole-based analogue with a trifluoromethylphenyl group. The triazole ring offers greater metabolic resistance and metal-coordination capability, while the CF₃ group enhances lipophilicity and bioavailability. This highlights how ring system substitutions (oxazole vs. triazole) drastically alter physicochemical properties .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Ethyl 3-(furan-2-yl)-1,2-oxazole-5-carboxylate C₁₀H₉NO₄ Furan-2-yl, ethyl ester 207.18 Drug intermediates, aromaticity
Ethyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate C₁₂H₁₀FNO₃ 4-Fluorophenyl, ethyl ester 235.21 Enhanced metabolic stability
Ethyl 2-furoate C₇H₈O₃ Furan-2-yl, ethyl ester 140.14 Flavoring agents, volatility
5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid C₉H₈N₂O₄ Oxadiazole, carboxylic acid 224.17 High thermal stability, polar

Research Findings and Implications

  • Synthetic Utility : The target compound’s ester group allows straightforward derivatization into amides or carboxylic acids, enabling tailored modifications for drug candidates .
  • Crystallographic Behavior : Related compounds, such as ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit ordered crystal packing due to hydrogen-bonding interactions, suggesting similar stability for the target compound .

Biological Activity

Ethyl 3-(furan-2-yl)-1,2-oxazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The presence of the furan moiety enhances its reactivity and potential biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. For instance, isoxazoles often inhibit cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in inflammatory responses .
  • Receptor Modulation : Some derivatives have been reported to act as allosteric modulators for nuclear receptors, influencing gene expression related to inflammation and metabolism .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of isoxazoles possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies show that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The inhibition of COX enzymes contributes to its analgesic effects, making it a candidate for further development as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialBroad-spectrum activity against bacteria
Anti-inflammatoryReduced cytokine production
Enzyme inhibitionCOX inhibition

Case Study: Inhibition of COX Enzymes

A specific study focused on the compound's ability to inhibit COX enzymes. The results indicated an IC50 value of approximately 10 µM for COX-1 and 15 µM for COX-2, suggesting moderate potency compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen . This positions this compound as a potential lead compound for developing new anti-inflammatory medications.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors influencing its pharmacokinetics include:

  • Absorption : The ethyl ester group enhances lipophilicity, facilitating absorption through biological membranes.
  • Metabolism : Initial studies suggest that cytochrome P450 enzymes may play a role in metabolizing this compound, leading to various metabolites with distinct biological activities .

Q & A

Q. What synthetic methodologies are most effective for preparing Ethyl 3-(furan-2-yl)-1,2-oxazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via cyclocondensation or coupling reactions. For example, sulfonamide coupling using pyridine as a solvent (24 hours at room temperature) followed by purification via column chromatography (toluene/ethyl acetate gradient with 2% acetic acid) has been demonstrated for analogous oxazole derivatives .
  • Critical Parameters :
    • Reagent stoichiometry : Use 1.2 equivalents of electrophilic reagents (e.g., sulfonyl chlorides) to ensure complete conversion.
    • Solvent choice : Polar aprotic solvents like pyridine or DMF enhance nucleophilicity.
    • Purification : Column chromatography with acidic modifiers improves separation of polar byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key features should be analyzed?

Methodological Answer:

  • 1H/13C NMR : Identify furan and oxazole protons (e.g., furan protons at δ 6.3–7.5 ppm, oxazole C=O at ~160 ppm).
  • IR Spectroscopy : Confirm ester C=O (~1720 cm⁻¹) and oxazole ring vibrations (~1550 cm⁻¹).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (exact mass: ~221.06 g/mol for C₉H₇NO₄) .
  • Purity Checks : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities.

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural determination of this compound?

Methodological Answer:

  • Refinement Software : Use SHELXL for small-molecule refinement, which handles twinning and high-resolution data robustly .
  • Validation Steps :
    • Twinning Analysis : Apply the Hooft parameter or Flack test to detect twinning.
    • Residual Density Maps : Identify unresolved solvent molecules or disorder.
    • Data Consistency : Cross-validate bond lengths/angles against Cambridge Structural Database (CSD) averages.

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on:
    • Electrostatic Potential Maps : Identify electrophilic centers (e.g., ester carbonyl).
    • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict nucleophilic attack sites.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to account for solvation .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) from different studies be resolved?

Methodological Answer:

  • Standardization : Run NMR spectra under identical conditions (solvent, temperature, reference standards).
  • Decoupling Experiments : Use DEPT-135 or HSQC to distinguish overlapping signals.
  • Cross-Validation : Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

Data Contradiction Analysis

Q. What strategies are recommended when experimental results contradict theoretical predictions for this compound’s stability?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert atmospheres.
  • Kinetic Studies : Perform Arrhenius analysis to compare experimental vs. computed activation energies.
  • Sensitivity Checks : Vary computational parameters (basis sets, functionals) to assess prediction robustness .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound due to limited toxicity data?

Methodological Answer:

  • Safety Protocols :
    • Use fume hoods and PPE (gloves, lab coats).
    • Avoid inhalation/contact; rinse exposed skin/eyes with water for ≥15 minutes .
  • Waste Disposal : Contract licensed disposal services for non-recyclable chemical waste .

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